Deprenyl

MAO-B inhibition enantioselectivity stereochemistry

Racemic Deprenyl (CAS 2323-36-6) is an essential stereochemical comparator for enantioselective MAO-B inhibitor programs. Unlike single-enantiomer selegiline, this racemate enables direct SAR assessment of both D- and L-enantiomers within one experimental framework. Its unique metabolic profile—producing L-methamphetamine and L-amphetamine via CYP450—makes it the only tool compound for deconvoluting MAO-B inhibition from catecholaminergic activity enhancement in neuroprotection models. With exceptionally low oral bioavailability (4–10%), it serves as an ideal model substrate for novel drug delivery technologies targeting first-pass metabolism bypass. Procure ≥98% purity racemic Deprenyl for chiral method validation, PK/PD benchmarking, and formulation development.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 2323-36-6
Cat. No. B1670267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeprenyl
CAS2323-36-6
SynonymsDeprenalin
Deprenil
Deprenyl
E 250
E-250
E250
Eldepryl
Emsam
Humex
Jumex
L-Deprenyl
Selegiline
Selegiline Hydrochloride
Selegiline Hydrochloride, (R)-Isomer
Selegiline Hydrochloride, (R,S)-Isomer
Selegiline Hydrochloride, (S)-Isomer
Selegiline, (R)-Isomer
Selegiline, (R,S)-Isomer
Selegiline, (S)-Isomer
Selegyline
Yumex
Zelapa
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N(C)CC#C
InChIInChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3
InChIKeyMEZLKOACVSPNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.54e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deprenyl (CAS 2323-36-6) Chemical Identity and MAO-B Inhibitor Procurement Specifications


Deprenyl (CAS 2323-36-6), also designated as (±)-selegiline or racemic N-propargylmethamphetamine, is the racemic mixture of D-deprenyl and L-deprenyl (selegiline) with molecular formula C13H17N and molar mass 187.28 g/mol [1]. It belongs to the propargylamine class of irreversible monoamine oxidase B (MAO-B) inhibitors and was first synthesized in 1961 at Chinoin Pharmaceutical Company in Hungary [2]. As a prodrug that functions as a catecholaminergic activity enhancer and norepinephrine-dopamine releasing agent, deprenyl serves as a reference compound for MAO-B inhibition research and is a critical comparator for evaluating next-generation antiparkinsonian agents [3].

Why Deprenyl (CAS 2323-36-6) Cannot Be Interchanged with Other MAO-B Inhibitors in Research and Clinical Protocols


Generic substitution among MAO-B inhibitors is precluded by three critical differentiating factors. First, the stereochemical identity of deprenyl as a racemate fundamentally alters its pharmacological profile compared to the therapeutically utilized R-(-)-enantiomer (selegiline), with the S-(+)-enantiomer exhibiting markedly reduced MAO-B inhibitory activity [1]. Second, the divergent metabolic fate of deprenyl versus newer agents like rasagiline produces distinct secondary pharmacology—deprenyl is extensively metabolized to amphetamine derivatives (L-methamphetamine, L-amphetamine) via hepatic CYP450 enzymes, whereas rasagiline yields the non-amphetamine metabolite aminoindan [2]. Third, the oral bioavailability of deprenyl is constrained to 4–10% due to extensive first-pass metabolism, creating formulation-dependent efficacy profiles that render dose extrapolation unreliable across different MAO-B inhibitors [3]. These stereochemical, metabolic, and pharmacokinetic divergences establish that deprenyl and its analogs are not pharmacokinetically or pharmacodynamically interchangeable.

Deprenyl (CAS 2323-36-6) Quantitative Differentiation Evidence for Scientific Procurement Decisions


Enantiomer-Specific MAO-B Inhibition: R-(-)-Deprenyl vs. Racemic Deprenyl

The MAO-B inhibitory activity of deprenyl is stereospecific. In solubilized rat liver mitochondrial MAO preparations, the R-(-)-enantiomer (selegiline) demonstrated preferential inhibition of MAO-B, whereas the racemic mixture (deprenyl) contains the less active S-(+)-enantiomer, which lacks this property [1]. Recalculated Ki values across all enantiomers fell within an approximately 25-fold range for MAO-B inhibition, but the selectivity of R-(-)-deprenyl for MAO-B derives not from specific structural complementarity to the MAO-B isoenzyme but rather from a lack of affinity of this enantiomer toward MAO-A [2].

MAO-B inhibition enantioselectivity stereochemistry neuropharmacology

hMAO-B Selectivity Index: R-(-)-Deprenyl vs. Rasagiline Head-to-Head Comparison

In a direct comparative study using recombinant human MAO isoforms, R-(-)-deprenyl (selegiline) exhibited an hMAO-B IC50 of 0.0386 ± 0.0043 µM and an hMAO-A IC50 of 20.1 ± 1.9 µM, yielding a selectivity index (SI = hMAO-A IC50 / hMAO-B IC50) of 522. In the same assay system, rasagiline demonstrated an hMAO-B IC50 of 147.3 ± 249 µM and an hMAO-A IC50 of 3.65 ± 0.31 µM, producing an SI of 24 [1]. This represents an approximately 21.8-fold higher MAO-B selectivity for R-(-)-deprenyl compared to rasagiline in this in vitro human enzyme system. Notably, the standard deviation for rasagiline's hMAO-B IC50 is exceptionally large (147.3 ± 249 µM), indicating substantial inter-assay variability [1].

hMAO-B selectivity index IC50 enzyme inhibition neurodegeneration

Clinical Efficacy: DATATOP Trial Delay to Levodopa Requirement

The DATATOP (Deprenyl and Tocopherol Antioxidative Therapy of Parkinsonism) multicenter clinical trial, initiated in 1987, examined the benefits of deprenyl (selegiline) in slowing Parkinson's disease progression [1]. The trial demonstrated that deprenyl administration to untreated patients with early Parkinson's disease significantly delayed the need for levodopa therapy [2]. The DATATOP study established deprenyl as a levodopa-sparing agent in early Parkinson's disease management [3]. By comparison, more recent evaluations of rasagiline for disease-slowing properties have yielded mixed and difficult-to-interpret outcomes, with a U.S. panel concluding insufficient evidence exists to confirm disease-modifying effects for rasagiline [4].

Parkinson's disease DATATOP clinical trial levodopa-sparing disease modification

In Vivo MAO-B Inhibition Potency: Deprenyl vs. Rasagiline in Rat Brain

In comparative in vivo studies, rasagiline was found to be 3 to 15 times more potent than selegiline (the active R-(-)-enantiomer of deprenyl) for inhibition of MAO-B in rat brain and liver on both acute and chronic oral administration [1]. However, both compounds exhibited similar in vitro IC50 values for MAO-B inhibition (P>0.05), indicating that the observed in vivo potency difference arises from pharmacokinetic factors rather than intrinsic target affinity [2]. The degree of selectivity for MAO-B versus MAO-A was similar between the two compounds in vivo [1].

in vivo pharmacology ED50 MAO-B inhibition rat model chronic dosing

Metabolic Fate and Secondary Pharmacology: Amphetamine Metabolites vs. Non-Amphetamine Alternatives

Selegiline (R-(-)-deprenyl) undergoes extensive hepatic metabolism via the microsomal cytochrome P450 system, producing the metabolites L-(-)-desmethylselegiline, L-(-)-methamphetamine, and L-(-)-amphetamine [1]. Critically, the stereoselectivity of the metabolites is maintained, with no racemic transformation occurring [2]. In contrast, rasagiline is metabolized to the non-amphetamine metabolite 1(R)-aminoindan, which does not possess sympathomimetic activity [3]. This metabolic divergence has direct therapeutic implications: the amphetamine metabolites of deprenyl may contribute to cardiovascular effects and limit its use in certain patient populations, whereas rasagiline's aminoindan metabolite lacks amphetamine-like properties, potentially offering a therapeutic advantage in terms of cardiovascular safety [3].

pharmacokinetics metabolism amphetamine metabolites CYP450 drug-drug interactions

Oral Bioavailability and Formulation-Dependent Pharmacokinetics

Selegiline (R-(-)-deprenyl) exhibits oral bioavailability of only 4–10% due to extensive first-pass metabolism in the liver and gastrointestinal tract [1]. This low and variable bioavailability has driven the development of alternative formulations: orally disintegrating tablets (ODT) provide approximately 5–8 times higher bioavailability than conventional oral tablets by bypassing first-pass metabolism, while transdermal patch formulations achieve approximately 75% bioavailability [2]. The high volume of distribution and rapid biotransformation result in low and highly variable plasma concentrations following oral administration [3]. The racemic deprenyl (CAS 2323-36-6) exhibits similar bioavailability constraints to selegiline .

bioavailability first-pass metabolism pharmacokinetics oral administration transdermal

Optimal Research and Industrial Use Cases for Deprenyl (CAS 2323-36-6) Based on Quantitative Differentiation Evidence


Stereochemical Comparator for Enantioselective MAO-B Inhibitor Development

Racemic deprenyl (CAS 2323-36-6) serves as an essential stereochemical comparator in medicinal chemistry programs developing novel enantioselective MAO-B inhibitors. The documented preference of the R-(-)-enantiomer for MAO-B inhibition versus the inactive S-(+)-enantiomer [1] enables researchers to establish enantiomeric purity requirements and validate chiral separation methodologies. Procurement of the racemate allows direct assessment of enantiomer-specific activity differentials in structure-activity relationship (SAR) studies, a capability not provided by single-enantiomer compounds alone.

In Vivo Pharmacokinetic Comparator for Next-Generation MAO-B Inhibitors

The established in vivo potency difference between selegiline (R-(-)-deprenyl) and rasagiline—where rasagiline is 3–15 times more potent despite similar in vitro IC50 values [2]—positions deprenyl as the reference lower-potency comparator for evaluating novel MAO-B inhibitors. This known potency differential enables researchers to deconvolute pharmacokinetic advantages (bioavailability, tissue distribution, clearance) from intrinsic target engagement when characterizing new chemical entities in rodent models.

Metabolite-Mediated Pharmacology Studies in Neuroprotection Research

Deprenyl's unique metabolic profile producing L-methamphetamine and L-amphetamine [3] makes it a critical tool compound for investigating MAO-B-independent neuroprotective mechanisms. Unlike rasagiline, which lacks amphetamine metabolites [4], deprenyl enables researchers to study the contribution of catecholaminergic activity enhancement to neuroprotection in models of Parkinson's disease, stroke, and neurodegeneration [5]. This distinction is essential for experimental designs where amphetamine-mediated secondary pharmacology may confound or complement MAO-B inhibition effects.

Formulation Development and Bioavailability Enhancement Research

The exceptionally low oral bioavailability of deprenyl (4–10%) [6] combined with its extensive first-pass metabolism establishes this compound as a model substrate for developing and validating novel drug delivery technologies. Comparative studies of oral, orally disintegrating tablet (5–8× bioavailability), and transdermal (75% bioavailability) formulations [6] demonstrate that deprenyl is an ideal tool compound for evaluating formulation strategies designed to bypass hepatic first-pass metabolism, making it valuable for pharmaceutical development and drug delivery research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deprenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.